Cyclopropylmagnesium Bromide

cross-coupling palladium catalysis cyclopropyl arenes

Cyclopropylmagnesium bromide is a Grignard reagent used for introducing cyclopropyl groups into organic molecules via nucleophilic addition and transition metal-catalyzed cross-coupling. The compound carries a highly strained three-membered carbocycle that imparts unique electronic properties and conformational constraints to target molecules, making it a strategic building block in pharmaceutical synthesis and agrochemical development.

Molecular Formula C3H5BrMg
Molecular Weight 145.28 g/mol
CAS No. 23719-80-4
Cat. No. B1589388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropylmagnesium Bromide
CAS23719-80-4
Molecular FormulaC3H5BrMg
Molecular Weight145.28 g/mol
Structural Identifiers
SMILESC1C[CH-]1.[Mg+2].[Br-]
InChIInChI=1S/C3H5.BrH.Mg/c1-2-3-1;;/h1H,2-3H2;1H;/q-1;;+2/p-1
InChIKeyVFZXMEQGIIWBFJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopropylmagnesium Bromide (CAS 23719-80-4) Technical Profile and Procurement Overview


Cyclopropylmagnesium bromide is a Grignard reagent used for introducing cyclopropyl groups into organic molecules via nucleophilic addition and transition metal-catalyzed cross-coupling [1]. The compound carries a highly strained three-membered carbocycle that imparts unique electronic properties and conformational constraints to target molecules, making it a strategic building block in pharmaceutical synthesis and agrochemical development . Commercial supplies are available in THF or 2-MeTHF at standardized concentrations of 0.5 M, with titration acceptance ranges typically specified at 0.40–0.60 M .

Reagent Role
Cyclopropyl group introduction via nucleophilic addition and transition metal-catalyzed cross-coupling
Solution Format
Supplied in THF or 2-MeTHF at standardized concentration with titrated acceptance range
Concentration Control
Titration-verified active concentration supports stoichiometric precision across batches

Why Cyclopropylmagnesium Bromide (CAS 23719-80-4) Cannot Be Substituted with Generic Grignard Reagents


Cyclopropylmagnesium bromide is not freely interchangeable with alkylmagnesium bromides (e.g., isopropylmagnesium bromide) or alternative cyclopropyl sources (e.g., cyclopropylzinc bromide or cyclopropylboronic acid) [1]. Direct preparation from cyclopropyl bromide and magnesium metal produces yields limited to 23–43% in THF due to extensive radical disproportionation on the magnesium surface [2]. This intrinsic synthetic inefficiency, combined with the unique electronic hardness of the cyclopropylmagnesium species, necessitates specialized reaction conditions—including substoichiometric zinc halide additives or Br-Mg exchange protocols—to achieve synthetically useful yields . Substituting a generic Grignard reagent or bypassing these optimized conditions leads to substantial yield losses or complete reaction failure in demanding cross-coupling applications .

Grignard Class Mismatch
Alkyl Grignard reagents may not replicate cyclopropyl transfer efficiency in Pd-catalyzed cross-coupling.
Alternative Cyclopropyl Sources
Cyclopropylzinc or boronic acid derivatives may require distinct activation and ligand conditions, limiting direct substitution.
Preparation Sensitivity
Direct metal insertion can give low yields and stereochemical erosion; Zn(II) or Br-Mg exchange protocols are often needed for synthetically useful outcomes.

Quantitative Differentiation of Cyclopropylmagnesium Bromide (CAS 23719-80-4) Versus Alternatives


ZnBr₂-Mediated Pd-Catalyzed Cross-Coupling Yield Advantage Over Unmodified Grignard Conditions

In Pd-catalyzed cross-coupling of cyclopropylmagnesium bromide with aryl bromides, addition of 0.3–0.6 equivalents of zinc bromide (in situ softening) produces cyclopropyl arenes in good to excellent yields, substantially higher than reactions using the unmodified cyclopropylmagnesium bromide without zinc additives [1]. The cross-coupling of other alkyl Grignard reagents under identical conditions gave lower yields, underscoring the specific benefit of this protocol for the cyclopropyl substrate .

ZnBr₂-Mediated Yield
Head-to-head
81%
Supports cross-coupling yield improvement with Zn(II) additive
Representative p-bromobenzonitrile substrate; review for scope
cross-coupling palladium catalysis cyclopropyl arenes pharmaceutical intermediates

Complete Stereochemical Retention in Br-Mg Exchange Versus Traditional Grignard Generation

Treatment of chiral cyclopropyl bromides with i-PrMgCl·LiCl in THF-dioxane produces the corresponding magnesiated cyclopropane reagents with complete retention of configuration, whereas direct synthesis from cyclopropyl bromide and magnesium metal yields only 23–43% with substantial epimerization or decomposition [1].

Stereochemical Retention
Head-to-head
Complete retention (Br-Mg exchange)
Epimerization / low yield (direct Mg)
Supports stereospecific cyclopropane installation
Requires chiral cyclopropyl bromide precursor
stereoselective synthesis Br-Mg exchange chiral cyclopropanes medicinal chemistry

Commercial Availability in 2-MeTHF Enables Safer, Scalable Process Development Versus Et₂O Solutions

Commercially available cyclopropylmagnesium bromide is supplied in 2-methyltetrahydrofuran (2-MeTHF) at 0.5 M concentration with a flash point of –11 °C, offering superior safety and scalability characteristics relative to diethyl ether solutions that produce even lower preparative yields [1].

Solvent Safety & Scalability
Reported
2-MeTHF, flash –11 °C
Et₂O: lower preparative yield, higher peroxide risk
May support safer scale-up and consistent active concentration
Commercial specification review
process chemistry scale-up solvent safety green chemistry

Preparative Yield Benchmarking: THF Outperforms Et₂O by Definitive Margin

Direct preparation of cyclopropylmagnesium bromide from cyclopropyl bromide and magnesium metal in THF yields 23–43%, whereas reaction in diethyl ether gives even lower yields due to extensive disproportionation of cyclopropyl radicals on the magnesium surface [1].

Preparative Yield Benchmark
Head-to-head
23–43% (THF)
THF-based procurement supports higher active reagent yield
Et₂O yields reported as even lower, not precisely quantified
Grignard preparation solvent optimization yield comparison process efficiency

Procurement-Driven Application Scenarios for Cyclopropylmagnesium Bromide (CAS 23719-80-4)


Large-Scale Synthesis of Cyclopropyl Arenes via ZnBr₂-Mediated Pd-Catalyzed Cross-Coupling

For process chemistry groups requiring multi-kilogram production of cyclopropyl-substituted aromatic intermediates, the ZnBr₂-mediated Pd-catalyzed cross-coupling protocol using cyclopropylmagnesium bromide delivers high yields (e.g., 81% isolated for model substrates) and broad functional group compatibility (electron-rich, ester, lactone, thioether) that alternative alkyl Grignard reagents cannot match under identical conditions [1]. This methodology is cost-effective and scalable, making it suitable for late-stage pharmaceutical intermediate production .

Stereospecific Installation of Chiral Cyclopropyl Groups in Drug Discovery

Medicinal chemistry teams developing chiral cyclopropane-containing drug candidates benefit from the Br-Mg exchange protocol using i-PrMgCl·LiCl, which produces configurationally stable cyclopropylmagnesium reagents with complete stereochemical retention . This addresses the inherent stereochemical instability of directly prepared cyclopropyl Grignard reagents (yields 23–43%, with epimerization) and provides a reliable route to enantiomerically pure cyclopropyl pharmacophores [2].

URAT1 Inhibitor and Oxidosqualene Cyclase (OSC) Inhibitor Intermediate Synthesis

Cyclopropylmagnesium bromide is a key starting material in the synthesis of lesinurad (URAT1 inhibitor for gout) via coupling with 1-bromonaphthalene, as demonstrated in a 10-step route yielding 18.2% overall with 99.17% purity [3]. It also serves as the critical cyclopropyl source in preparing aminopropylindenes, a chemotype of OSC inhibitors from Grundmann's ketone . Alternative cyclopropyl sources (e.g., cyclopropylzinc bromide, cyclopropylboronic acid) require additional synthetic steps or provide lower reactivity in these specific contexts [4].

One-Pot Cyclopropylboronic Acid Generation for Suzuki-Miyaura Coupling Workflows

Cyclopropylmagnesium bromide reacts with trimethylborate to form cyclopropylboronic acid in situ, enabling subsequent Suzuki-type coupling with aryl and heteroaryl bromides to produce cyclopropyl adducts . This two-step, one-pot sequence circumvents the need to procure, store, and handle separate cyclopropylboronic acid stocks, reducing procurement SKUs and streamlining laboratory workflows for cyclopropyl arene synthesis.

Application
Selection Property
Validation Focus
Cyclopropyl arene cross-coupling
Zn(II) additive protocol compatibility
Yield and functional group tolerance for target substrate
Chiral cyclopropane installation
Br-Mg exchange stereoretention
Enantiomeric purity of coupled product
Pharmaceutical intermediate preparation
Regioselective Grignard addition
Purity and byproduct profile in multi-step routes
In situ cyclopropylboronic acid generation
Boronate formation from Grignard
Coupling efficiency with aryl/heteroaryl bromides

Technical Documentation Hub

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